An In-Depth Technical Guide to 5-Chloro-1H-pyrrolo[3,2-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-Chloro-1H-pyrrolo[3,2-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Azaindole Scaffold
5-Chloro-1H-pyrrolo[3,2-b]pyridine, an intriguing heterocyclic compound, belongs to the azaindole family. Azaindoles are bioisosteres of indoles, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This seemingly subtle change dramatically alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making the azaindole scaffold a privileged structure in medicinal chemistry. The introduction of a chlorine atom at the 5-position of the 1H-pyrrolo[3,2-b]pyridine core further modulates its reactivity and provides a versatile handle for synthetic diversification, opening up a vast chemical space for the development of novel therapeutic agents.
This technical guide offers a comprehensive overview of the physical and chemical properties of 5-Chloro-1H-pyrrolo[3,2-b]pyridine, detailed synthetic considerations, and an exploration of its current and potential applications in the field of drug discovery.
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of the physicochemical properties of 5-Chloro-1H-pyrrolo[3,2-b]pyridine is fundamental for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClN₂ | [1] |
| Molecular Weight | 152.58 g/mol | [1] |
| Appearance | Light brown to yellow solid | [2] |
| Boiling Point | 304.9 °C at 760 mmHg | N/A |
| Density | 1.425 g/cm³ | N/A |
| Solubility | Soluble in common organic solvents like DMSO and DMF. | N/A |
| Storage | Keep in a dark place, sealed in a dry environment at room temperature. | [2] |
| CAS Number | 65156-94-7 | [1] |
Chemical Reactivity and Synthetic Utility
The chemical behavior of 5-Chloro-1H-pyrrolo[3,2-b]pyridine is dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring, along with the influence of the chloro substituent.
Electrophilic Aromatic Substitution
The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. Theoretical studies and experimental evidence on related azaindole systems suggest that electrophilic substitution will preferentially occur on the pyrrole moiety. The presence of the nitrogen atom in the pyridine ring deactivates it towards electrophilic attack.
Nucleophilic Aromatic Substitution
The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide array of functional groups.
Cross-Coupling Reactions: A Gateway to Complexity
The chloro group at the 5-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern drug discovery for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with boronic acids or esters. This is a widely used method to introduce aryl or heteroaryl substituents at the 5-position, significantly expanding the diversity of accessible derivatives.
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds, providing access to a range of substituted amines at the 5-position. This is particularly valuable in medicinal chemistry, as the amino group can be a key pharmacophoric element.
Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine: A Plausible Protocol
Conceptual Workflow:
A plausible synthetic workflow for 5-Chloro-1H-pyrrolo[3,2-b]pyridine.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of a Substituted Aminopyridine
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Reaction Setup: To a solution of a suitable dihalopyridine precursor in an appropriate solvent (e.g., dioxane), add a source of ammonia (e.g., ammonium hydroxide) and a palladium catalyst with a suitable ligand (e.g., a Buchwald-Hartwig amination system).
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Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C for several hours.
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Work-up and Purification: After cooling, the reaction mixture is subjected to an aqueous work-up. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired aminopyridine intermediate.
Step 2: Formation of the Pyrrole Ring
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Reaction Setup: The aminopyridine from Step 1 can be subjected to various indole-forming reactions. For instance, in a variation of the Fischer indole synthesis, the aminopyridine is reacted with a suitable ketone or aldehyde under acidic conditions.
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Reaction Conditions: The reaction is typically carried out at elevated temperatures, often with the removal of water to drive the equilibrium towards the product.
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Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude pyrrolo[3,2-b]pyridine is purified by recrystallization or column chromatography.
Step 3: Chlorination at the 5-position
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Reaction Setup: To a solution of the 1H-pyrrolo[3,2-b]pyridine from Step 2 in a suitable solvent (e.g., a chlorinated solvent like chloroform or dichloromethane), add a chlorinating agent (e.g., N-chlorosuccinimide, NCS).
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Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining chlorinating agent, followed by a water wash. The organic layer is dried and concentrated. The final product, 5-Chloro-1H-pyrrolo[3,2-b]pyridine, is purified by column chromatography or recrystallization.
Spectroscopic Characterization
The structural elucidation of 5-Chloro-1H-pyrrolo[3,2-b]pyridine relies on a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings. The chemical shifts and coupling constants will be influenced by the positions of the nitrogen atoms and the chloro substituent.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms will be characteristic of the aromatic heterocyclic system, with the carbon bearing the chlorine atom showing a downfield shift.
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Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the pyrrole ring, as well as C-H and C=C/C=N stretching vibrations of the aromatic rings.
Applications in Drug Discovery and Medicinal Chemistry
The 1H-pyrrolo[3,2-b]pyridine scaffold is a key component in a number of biologically active molecules, particularly in the area of kinase inhibition. The 5-chloro substituent provides a crucial point of attachment for various side chains that can interact with specific binding pockets in target proteins.
Kinase Inhibitors:
The pyrrolopyridine core can act as a hinge-binder in the ATP-binding site of many kinases. Derivatives of 5-Chloro-1H-pyrrolo[3,2-b]pyridine and related azaindoles have been investigated as inhibitors of several important kinase targets, including:
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Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers.
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Janus Kinases (JAKs): JAK inhibitors are used in the treatment of autoimmune diseases and some cancers.
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Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): A target for cardiovascular and metabolic diseases.
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PI3K/mTOR Pathway: This pathway is a central regulator of cell growth and proliferation and is a major target in oncology.
Workflow for Kinase Inhibitor Development:
A generalized workflow for the development of kinase inhibitors based on the 5-Chloro-1H-pyrrolo[3,2-b]pyridine scaffold.
Safety and Handling
As with all chemical reagents, 5-Chloro-1H-pyrrolo[3,2-b]pyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
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Hazard Classifications: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as acutely toxic if swallowed and can cause serious eye damage.[1]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
5-Chloro-1H-pyrrolo[3,2-b]pyridine is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique electronic properties and the synthetic handle provided by the chloro substituent make it an attractive starting point for the design and synthesis of novel drug candidates, particularly in the field of kinase inhibition. A thorough understanding of its physicochemical properties, reactivity, and synthetic accessibility is crucial for unlocking its full potential in the ongoing quest for new and effective therapies.
References
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